

Application Note: Mass Spectrometry Analysis of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl

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Compound of Interest

Compound Name: Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl

Cat. No.: B140510

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Introduction

Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl is a protected dipeptide that serves as a crucial intermediate in the synthesis of various peptidomimetics and active pharmaceutical ingredients. Its purity and structural integrity are paramount for the successful development of novel therapeutics. Mass spectrometry is a powerful analytical technique for the characterization of such compounds, providing accurate mass determination and structural elucidation through fragmentation analysis. This application note details a comprehensive protocol for the analysis of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl** using Electrospray Ionization Mass Spectrometry (ESI-MS).

Molecular Structure and Properties

- IUPAC Name: Benzyl (2R)-1-((2R)-1-(methoxycarbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylate
- Molecular Formula: C₂₄H₂₆N₂O₆
- Molecular Weight: 438.47 g/mol
- CAS Number: 129988-00-7

Experimental Protocols

Sample Preparation

- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl** and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.
- Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the appropriate solvent system for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is recommended (e.g., Q-TOF, Orbitrap).

ESI-MS Parameters (Positive Ion Mode):

Parameter	Recommended Value
Ionization Mode	ESI Positive
Capillary Voltage	3.5 - 4.5 kV
Cone Voltage	20 - 40 V
Source Temperature	120 - 150 °C
Desolvation Temperature	300 - 350 °C
Desolvation Gas Flow	600 - 800 L/hr (Nitrogen)
Cone Gas Flow	50 L/hr (Nitrogen)
Mass Range (m/z)	100 - 1000

Tandem MS (MS/MS) Parameters:

For fragmentation analysis, select the precursor ion corresponding to $[M+H]^+$ or $[M+Na]^+$.

Parameter	Recommended Value
Collision Gas	Argon
Collision Energy	10 - 40 eV (Ramped)
Isolation Window	1 - 2 Da

Data Presentation

The expected major ions for **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl** in positive ion mode ESI-MS are summarized in the table below. The theoretical m/z values are calculated based on the monoisotopic mass of the molecule (438.1791 Da).

Ion	Description	Theoretical m/z
[M+H] ⁺	Protonated molecule	439.1869
[M+Na] ⁺	Sodiated molecule	461.1688
b ₂ -ion	Carbomethoxycarbonyl-D-Pro	184.0604
y ₁ -ion	D-Phe-OBzl	256.1332
[M+H - C ₇ H ₇] ⁺	Loss of benzyl group from [M+H] ⁺	348.1394
[M+H - C ₇ H ₈ O] ⁺	Loss of benzyl alcohol from [M+H] ⁺	331.1340
Immonium ion (Phe)	Immonium ion of Phenylalanine	120.0813

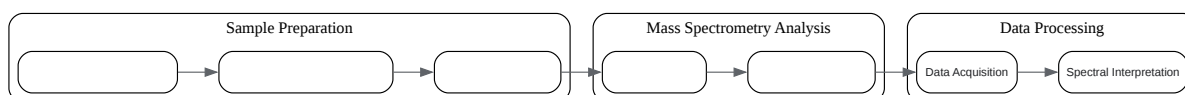
Results and Discussion

The mass spectrum of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl** is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 439.1869 and a sodiated adduct [M+Na]⁺ at m/z 461.1688.

Tandem mass spectrometry (MS/MS) of the $[M+H]^+$ precursor ion will provide valuable structural information. The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-type fragment ions.[1][2] For this dipeptide, the major fragmentation pathways are expected to involve the cleavage of the peptide bond between the proline and phenylalanine residues.

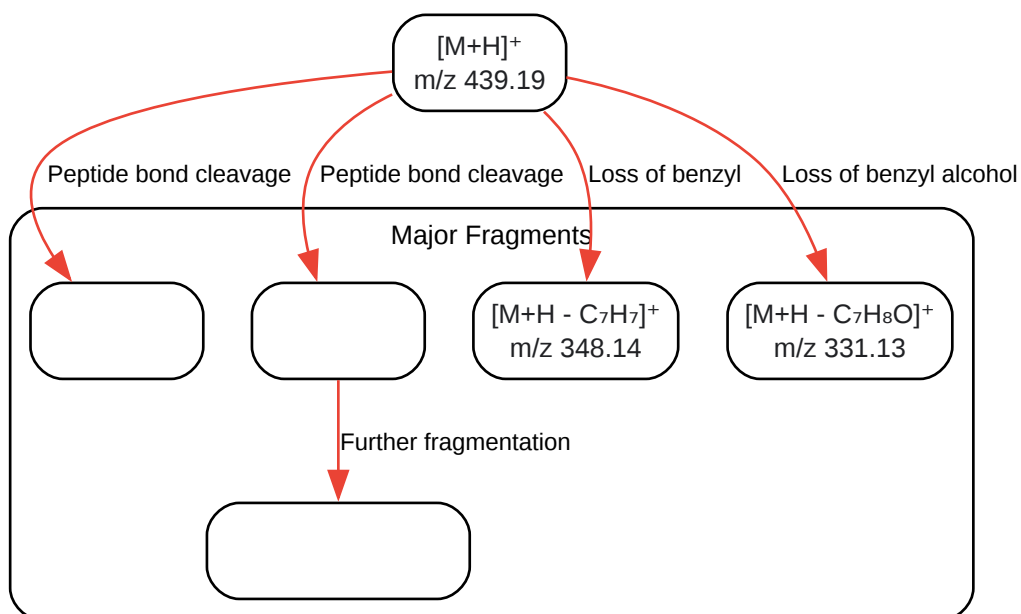
The presence of a proline residue can influence the fragmentation pattern, often leading to a prominent b-ion corresponding to the N-terminal portion of the peptide.[3] The phenylalanine residue can lead to a characteristic neutral loss of the benzyl group.

Visualizations



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Caption: Experimental workflow for the mass spectrometry analysis.



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Caption: Predicted fragmentation pathway of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl**.

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References

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